molecular formula C11H10F3NO3S B2587338 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid CAS No. 338421-16-2

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid

Cat. No. B2587338
CAS RN: 338421-16-2
M. Wt: 293.26
InChI Key: DDWNXOMTWKGOOY-UHFFFAOYSA-N
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Description

“2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C11H10F3NO3S . It is manufactured by MATRIX SCIENTIFIC .


Physical And Chemical Properties Analysis

The melting point of this compound is reported to be between 121 and 123 degrees Celsius . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions . It’s used to modify proteins and peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples.

Synthesis of Isocyanates

Isocyanates are a family of highly reactive chemicals widely used in the manufacture of flexible and rigid foams, fibers, coatings, and elastomers. The compound can be used in the synthesis of isocyanates, which are pivotal in creating polyurethane products .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-19-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWNXOMTWKGOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid

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